molecular formula C9H12N2O2S B2557218 2-Amino-4,5-dimethoxythiobenzamide CAS No. 1379207-02-9

2-Amino-4,5-dimethoxythiobenzamide

Cat. No.: B2557218
CAS No.: 1379207-02-9
M. Wt: 212.27
InChI Key: MMFBQWVQXDCWDY-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethoxythiobenzamide is an organic compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol . This compound is characterized by the presence of amino and methoxy groups attached to a thiobenzamide core. It is a solid at room temperature and is used in various scientific research applications.

Preparation Methods

The synthesis of 2-Amino-4,5-dimethoxythiobenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with amine derivatives. The reaction is carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . The yields of the product can vary, but they are generally in the range of 43-50% . Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity.

Chemical Reactions Analysis

2-Amino-4,5-dimethoxythiobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

2-Amino-4,5-dimethoxythiobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethoxythiobenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but studies suggest that it may interfere with bacterial cell wall synthesis, leading to its antibacterial effects .

Comparison with Similar Compounds

2-Amino-4,5-dimethoxythiobenzamide can be compared with other similar compounds such as:

Properties

IUPAC Name

2-amino-4,5-dimethoxybenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-12-7-3-5(9(11)14)6(10)4-8(7)13-2/h3-4H,10H2,1-2H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFBQWVQXDCWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=S)N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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